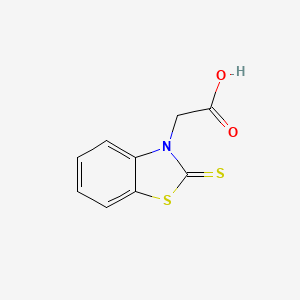

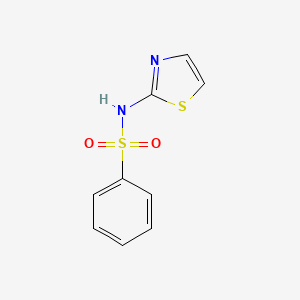

(2-thioxo-1,3-benzothiazol-3(2H)-yl)acetic acid

Descripción general

Descripción

(2-thioxo-1,3-benzothiazol-3(2H)-yl)acetic acid, also known as 2-thioxobenzothiazole acetic acid, is an organic compound belonging to the family of thioxobenzothiazole acids. It is a colorless solid with a molecular formula of C7H5NO2S. This compound has a variety of applications in the field of scientific research, such as in the synthesis of pharmaceuticals, in the study of biochemical and physiological effects, and in laboratory experiments.

Aplicaciones Científicas De Investigación

Industrial Antimicrobial Agent

This compound is a major industrial antimicrobial, preservative, and enzyme inhibitor . It has a prominent inhibitory effect on the growth of fungi (fungi, bacteria), algae, and other microorganisms in organic media .

Antidepressant and Anticonvulsant Effects

Research has shown that derivatives of this compound have potential antidepressant and anticonvulsant effects . In a forced swimming test, certain derivatives showed a higher percentage decrease in immobility duration than fluoxetine . The mechanism for the antidepressant activity may be via increasing the concentrations of serotonin and norepinephrine .

Inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B)

The compound has been studied as a novel class of protein tyrosine phosphatase 1B inhibitors with therapeutic potential for Type II diabetes . Certain derivatives displayed good PTP1B inhibitory activity and exhibited good anti-hyperglycemic efficacy in streptozotocin-induced diabetic Wistar rats .

Use in Latex Products

The compound is widely used in latex products due to its antimicrobial properties .

Use in Water-Soluble Resins

It is also used in water-soluble resins for its ability to prevent microbial growth .

Use in Coatings (Latex Paint)

The compound is used in coatings, particularly latex paint, to prevent microbial growth .

Propiedades

IUPAC Name |

2-(2-sulfanylidene-1,3-benzothiazol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S2/c11-8(12)5-10-6-3-1-2-4-7(6)14-9(10)13/h1-4H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFQJZSIWWOBJKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=S)S2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00325947 | |

| Record name | (2-thioxo-1,3-benzothiazol-3(2H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00325947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-thioxo-1,3-benzothiazol-3(2H)-yl)acetic acid | |

CAS RN |

59794-34-2 | |

| Record name | NSC522074 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-thioxo-1,3-benzothiazol-3(2H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00325947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(dimethylamino)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B1267579.png)

![Benzo[b]thiophene-2-carboxamide](/img/structure/B1267583.png)